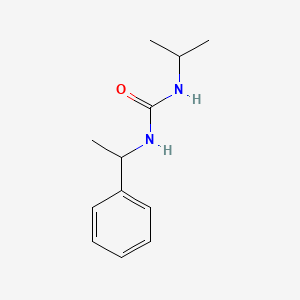
2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide, commonly known as DPAA, is a chemical compound that has been widely studied in the scientific community due to its potential therapeutic applications. DPAA is a derivative of pyrrolidinone and has been found to exhibit various biochemical and physiological effects. In
作用機序
The exact mechanism of action of DPAA is not yet fully understood. However, it has been suggested that DPAA may exert its effects through the inhibition of various enzymes and pathways involved in inflammation and tumor growth. DPAA has also been found to modulate the activity of various neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DPAA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DPAA has also been found to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
DPAA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under normal laboratory conditions. DPAA has also been found to exhibit low toxicity, making it a promising candidate for further research. However, DPAA has some limitations for lab experiments. It is relatively expensive to produce and may not be readily available in large quantities.
将来の方向性
There are several future directions for the study of DPAA. One potential area of research is the development of DPAA-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of research is the investigation of the mechanism of action of DPAA, which may lead to the development of more effective therapies. Additionally, further studies are needed to explore the potential use of DPAA in the treatment of various types of cancer.
合成法
DPAA can be synthesized through a multistep process that involves the reaction of 2-acetamidoacrylic acid with hydroxylamine to form the corresponding oxime. The oxime is then reduced with sodium borohydride to give the corresponding amine, which is further acetylated with propanoyl chloride to yield DPAA.
科学的研究の応用
DPAA has been extensively studied in the scientific community due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective effects. DPAA has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)10-9(14)5-11-3-7(12)8(13)4-11/h6-8,12-13H,3-5H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIGVGRLMWUECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CC(C(C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)
![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)

![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)

![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)
![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)



